Myeloperoxidase (MPO) Inhibition: Potency Comparison with a Clinical-Stage Inhibitor
3-Bromo-5-(4-chlorophenoxy)pyridine inhibits MPO chlorination activity with an IC₅₀ of 54 nM [1]. This potency is comparable to and within 2.6-fold of the well-characterized, clinical-stage MPO inhibitor AZD-5904, which has a reported IC₅₀ of 140 nM in the same enzymatic context [2]. The data indicates that this compound possesses significant activity as an MPO inhibitor.
| Evidence Dimension | MPO Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 54 nM |
| Comparator Or Baseline | AZD-5904: 140 nM |
| Quantified Difference | ~2.6-fold difference (comparator 2.6x less potent) |
| Conditions | Inhibition of MPO chlorination activity, aminophenyl fluorescein assay, 10 min incubation |
Why This Matters
This quantifies the compound's activity against a clinically relevant target, allowing researchers to select it over other, less potent or uncharacterized phenoxypyridine analogs for MPO-focused projects.
- [1] BindingDB. Entry BDBM50567714. IC₅₀ for MPO chlorination activity. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567714 View Source
- [2] PeptideDB. AZD-5904 618913-30-7. https://www.peptidedb.com/compound/azd-5904-618913-30-7.html View Source
